molecular formula C19H42NO4P B12315732 n-Tetradecylphosphocholine-d42

n-Tetradecylphosphocholine-d42

Cat. No.: B12315732
M. Wt: 421.8 g/mol
InChI Key: BETUMLXGYDBOLV-WUPOQPCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Tetradecylphosphocholine-d42 is a deuterated analog of n-Tetradecylphosphocholine, a phosphocholine-based zwitterionic detergent. This compound is often used in scientific research due to its stability and unique properties. The deuterium labeling (d42) makes it particularly useful in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, where it helps in studying molecular interactions and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Tetradecylphosphocholine-d42 typically involves the deuteration of n-Tetradecylphosphocholine. The process begins with the preparation of n-Tetradecylphosphocholine, which involves the reaction of tetradecyl alcohol with phosphocholine chloride under controlled conditions. The deuteration is achieved by replacing the hydrogen atoms with deuterium using deuterated reagents and solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s chemical purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

n-Tetradecylphosphocholine-d42 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphocholine derivatives, which are useful in different research applications.

Scientific Research Applications

n-Tetradecylphosphocholine-d42 has a wide range of applications in scientific research:

    Chemistry: Used as a detergent in the solubilization and purification of membrane proteins.

    Biology: Helps in studying lipid-protein interactions and membrane dynamics.

    Medicine: Investigated for its potential anticancer activity and as a helper lipid in gene transfer techniques.

    Industry: Utilized in the formulation of specialized detergents and surfactants

Mechanism of Action

The mechanism of action of n-Tetradecylphosphocholine-d42 involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and affecting membrane protein function. It has been shown to inhibit cytolysis of primary human immune cells by certain toxins, demonstrating its potential as an antivirulence agent .

Comparison with Similar Compounds

Similar Compounds

  • Dodecylphosphorylcholine-d38
  • Myristoyl lysophosphatidylcholine
  • Miltefosine

Uniqueness

n-Tetradecylphosphocholine-d42 stands out due to its high stability and specific deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its unique properties also make it a valuable tool in studying membrane dynamics and protein-lipid interactions .

Properties

Molecular Formula

C19H42NO4P

Molecular Weight

421.8 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate

InChI

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2

InChI Key

BETUMLXGYDBOLV-WUPOQPCJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.